molecular formula C9H11BrO B1278683 1-(4-Bromophenyl)ethyl methyl ether CAS No. 59891-97-3

1-(4-Bromophenyl)ethyl methyl ether

Cat. No. B1278683
CAS RN: 59891-97-3
M. Wt: 215.09 g/mol
InChI Key: DUCFFBWPWJEFDI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethyl methyl ether is a chemical compound that is part of a broader class of organic compounds known as phenyl ethers. These compounds are characterized by an ether linkage between a phenyl ring and an alkyl or aryl group, in this case, a bromophenyl group linked to an ethyl methyl ether moiety.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Bromophenyl)ethyl methyl ether can be achieved through various methods. For instance, the o-bromo-p-methoxyphenyl ether group, which is structurally similar, can be introduced by Mitsunobu reaction or Williamson ether synthesis and removed by oxidation with ceric ammonium nitrate . Another related synthesis involves the reaction of 2-(bromozincmethyl)-2-alkenyl ethers with 1-(trimethylsilyl)-1-alkynes, followed by Pd(0)-catalyzed cyclization to produce 4-methylenecyclopentenes . Additionally, a 7-step synthesis procedure has been developed for enantiomerically pure diarylethanes starting from related bromophenyl compounds .

Molecular Structure Analysis

The molecular structure of related bromophenyl compounds has been determined through various techniques, including single-crystal X-ray diffractions, which unambiguously determine the absolute configurations of the products . The determination of the absolute configuration is crucial for understanding the stereochemistry and potential biological activity of these compounds.

Chemical Reactions Analysis

Chemical reactions involving bromophenyl ethers often include radical translocation/cyclization reactions, as demonstrated by the use of the o-bromo-p-methoxyphenyl ether group . The reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand also exemplifies the synthesis of bromophenyl ethers with high selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl ethers depend on the specific substituents and the overall molecular structure. For example, the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether from vanillin involves bromination, demethylation, reduction, and etherification, indicating the compound's potential bioactivities . The properties of these compounds are often elucidated through spectroscopic methods such as NMR, IR, and elemental analysis, which provide insights into their chemical behavior and potential applications .

Scientific Research Applications

Antibacterial Properties

1-(4-Bromophenyl)ethyl methyl ether has shown promise in the field of antibacterial research. A study discovered that compounds similar to 1-(4-Bromophenyl)ethyl methyl ether, derived from marine red alga, exhibited inhibitory activity against Staphylococcus aureus (Xu et al., 2009). This indicates potential for developing new antibacterial agents from such compounds.

Synthesis and Chemical Research

The compound has been involved in various synthesis and chemical research studies. For example, its derivatives were synthesized for potential use in chemical bonding phases for high-performance liquid chromatography (Berg & Mcnair, 1977). Furthermore, it has been used in the synthesis of different chemical compounds, demonstrating its versatility in chemical research (Min, 2010).

Drug Potential

Research has also explored the potential of derivatives of 1-(4-Bromophenyl)ethyl methyl ether in drug development. A study synthesized methyl caffeate ether derivatives, showing promising antibacterial activity, indicating its potential as a future drug (Gangana et al., 2014).

Gas Separation Technology

The compound's derivatives have been investigated in gas separation technology. For instance, poly(ether-b-amide6)/[Emim][BF4] gel membranes, involving similar compounds, have been studied for their effectiveness in CO2/light gases separation (Rabiee et al., 2015).

Fuel Cell Technology

In the field of fuel cell technology, derivatives of 1-(4-Bromophenyl)ethyl methyl ether have been utilized. A study synthesized a stable anion exchange membrane based on imidazolium salt, which demonstrated good ionic conductivity and stability, suggesting its applicability in alkaline fuel cells (Yang et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, “4-Bromodiphenyl ether”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage8. However, the specific safety and hazard information for “1-(4-Bromophenyl)ethyl methyl ether” is not provided in the sources I found.


Future Directions

The future directions for “1-(4-Bromophenyl)ethyl methyl ether” are not explicitly mentioned in the sources I found. However, ethers are a significant class of compounds in organic chemistry, and their study and application continue to be an area of active research9.


Please note that the information provided is based on the sources I found and may not fully cover “1-(4-Bromophenyl)ethyl methyl ether”. For more detailed and specific information, please refer to scientific literature or contact a chemical expert.


properties

IUPAC Name

1-bromo-4-(1-methoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCFFBWPWJEFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)ethyl methyl ether

CAS RN

59891-97-3
Record name 1-bromo-4-(1-methoxyethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 1-(4-bromo-phenyl)-ethanol (0.79 mL, 6.62 mmol) in dry N,N-dimethylformamide (7 mL) at ambient temperature under nitrogen atmosphere. Add sodium hydride (60% dispersion in oil, 397 mg, 9.93 mmol), stir the reaction for 30 min., then add methyl iodide (0.50 mL, 7.94 mmol) and stir the reaction for a further 23 hr. under nitrogen. Quench with water (30 mL), extract with DCM (3×30 mL), pass through an IST Phase Separator Frit® and concentrate. Purify using silica gel chromatography, eluting with 0:100 to 20:80 ethyl acetate: isohexane to give 1-bromo-4-(1-methoxy-ethyl)-benzene as a clear oil (1.39 g, 98%). 1H-NMR (400 MHz, CDCl3) δ 7.47 (d, 2H), 7.20 (d, 2H), 4.25 (q, 1H), 3.21 (s, 3H), 1.40 (d, 3H).
Quantity
0.79 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
397 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Srikrishna, R Viswajanani - Tetrahedron, 1995 - Elsevier
A convenient, mild and simple procedure, employing sodium cyanoborohydride in the presence of either catalytic or stoichiometric amount of boron trifluoride etherate in dry THF, for the …
Number of citations: 29 www.sciencedirect.com

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